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CAS No.: 1399181-79-3

Cat. No.: B2691456

Get Quote

Executive Summary & Scientific Rationale
(2R)-oxolane-2-carbohydrazide (also known as (R)-tetrahydrofuran-2-carbohydrazide) is a

highly versatile chiral building block frequently utilized in the synthesis of advanced active

pharmaceutical ingredients (APIs), including novel beta-lactam antibiotics and targeted

therapeutics. Accurate structural characterization using liquid chromatography-tandem mass

spectrometry (LC-MS/MS) is essential for distinguishing this compound from synthetic

impurities, degradation products, and homologous byproducts.

Drawing from my experience as a Senior Application Scientist, I have designed this guide to

move beyond simple spectral library matching. To achieve true analytical confidence, one must

understand the why behind the spectra. This guide dissects the thermodynamic causality

governing the molecule's gas-phase fragmentation, objectively compares its MS profile against

structural alternatives, and provides a field-proven, self-validating analytical protocol.
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Thermodynamic Causality of Gas-Phase
Fragmentation
The behavior of (2R)-oxolane-2-carbohydrazide under collision-induced dissociation (CID) is

not random; it is a predictable cascade of thermodynamic events driven by charge localization

and the expulsion of highly stable neutral molecules [1].

Primary Ionization: In positive electrospray ionization (ESI+), the primary ionization event

occurs preferentially at the terminal amine of the hydrazide moiety. This nitrogen possesses

the highest gas-phase basicity in the molecule, readily accepting a proton to yield the stable

precursor ion [M+H]⁺ at m/z 131.08.

Inductive Cleavage (m/z 99.04): Upon low-energy collisional activation, the most

energetically favored pathway is the inductive cleavage of the C–N bond. This results in the

neutral loss of hydrazine (N₂H₄, 32 Da) and the formation of a highly resonance-stabilized

oxolane-2-acylium ion at m/z 99.04. The stability of this acylium ion makes it the base peak

in standard CID spectra.

Decarbonylation (m/z 71.05): As collision energy is ramped, the acylium ion undergoes

decarbonylation—a hallmark fragmentation mechanism for carbonyl-containing gaseous ions

[2]. The expulsion of carbon monoxide (CO, 28 Da) generates the tetrahydrofuran-2-yl

carbocation at m/z 71.05.

Ring Opening (m/z 41.04 & 43.02): High-energy collisions force the homolytic or heterolytic

cleavage of the oxolane ring. The m/z 71.05 ion competitively loses either formaldehyde

(CH₂O, 30 Da) to yield the allyl cation (m/z 41.04) or ethylene (C₂H₄, 28 Da) to yield the acyl

cation (m/z 43.02).

Fragmentation Pathway Visualization
The logical relationship between the precursor ion and its subsequent product ions is mapped

below.
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Figure 1: Proposed ESI-MS/MS fragmentation pathway of (2R)-oxolane-2-carbohydrazide.

Comparative MS/MS Performance Analysis
When developing an analytical method, it is crucial to understand how the target molecule's

fragmentation compares to its structural alternatives. Mass spectrometry is exquisitely sensitive

to mass shifts but is inherently blind to stereochemistry without prior chromatographic

separation [3].
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ring

aromaticity.

Self-Validating LC-MS/MS Protocol
A robust analytical workflow must be a self-validating system. The following protocol not only

separates the analytes but includes internal diagnostic checks to ensure spectral integrity and

prevent false data interpretation caused by in-source fragmentation.

Phase 1: Chromatographic Separation (The Causality of
Mobile Phase)

Column: Reverse-phase C18 (2.1 x 50 mm, 1.7 µm particle size).

Causality: Provides rapid elution while maintaining sharp peak shapes for highly polar

analytes.

Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

Causality: Formic acid acts as an abundant proton source, ensuring complete ionization of

the basic hydrazide group in ESI+ mode.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 2% B to 60% B over 5.0 minutes, followed by a 1-minute wash at 95% B. Flow

rate: 0.4 mL/min.

Phase 2: Mass Spectrometry Parameters (The Self-
Validating Loop)

Source: Electrospray Ionization (ESI) in Positive Mode.

Capillary Voltage: 3.5 kV.

Desolvation Temperature: 350 °C.
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Validation Step (Critical): Before analyzing CID spectra, monitor the MS1 full scan for the

[M+Na]⁺ adduct at m/z 153. If the sodium adduct intensity exceeds the protonated [M+H]⁺

(m/z 131) by >20%, the system requires source cleaning or a reduction in mobile phase

sodium contamination. Why? Sodium adducts of hydrazides resist standard CID

fragmentation, severely suppressing the diagnostic m/z 99 signal and skewing quantitative

results. Furthermore, check for the presence of m/z 99 in the MS1 scan; if present at >5%

relative abundance, reduce the declustering potential/cone voltage to prevent in-source

fragmentation.

Phase 3: Collision-Induced Dissociation (CID) Ramping
Collision Gas: High-purity Argon.

Collision Energy (CE) Ramping Strategy:

CE 15 eV: Optimizes the yield of the m/z 99 acylium ion. Used for primary Multiple

Reaction Monitoring (MRM) quantitation.

CE 25 eV: Drives the decarbonylation to yield m/z 71. Used as the secondary qualifier ion

to confirm molecular identity.

CE 35 eV: Forces ring-opening to yield the m/z 41 and m/z 43 fragments, useful for deep

structural elucidation of unknown isomers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b2691456?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2691456?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

